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molecular formula C11H12N2O B120419 2-(1-Methyl-1H-indol-3-yl)acetamide CAS No. 150114-41-3

2-(1-Methyl-1H-indol-3-yl)acetamide

Cat. No. B120419
M. Wt: 188.23 g/mol
InChI Key: CIUCCWRSRUINHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06133452

Procedure details

A solution of indole-3-acetonitrile (10.0 g, 64.0 mmol) in DMF (50 mL) was added dropwise to a suspension of sodium hydride (3.33 g, 83.3 mmol) in DMF (20 mL) at room temperature. The resultant mixture was stirred for 30 minutes and was cooled to 0°-5° C., and a solution of methyl iodide (13.63 g, 96.0 mmol) in DMF (30 mL) was added dropwise. The reaction was allowed to warm and stir at room temperature for 3 hrs. The reaction was worked up extractively using EtOAc (300 mL) and aqueous 0.5 N HCl (400 mL) and the organic layer dried (MgSO4) and solvent removed in vacuo to give 16.34 g (>100%) of crude alkylated product that was carried on without purification as follows. The oil was combined with tetrabutylammonium bromide (4.13 g, 12.8 mmol) in CH2Cl2 (100 mL) and was cooled in an ice bath before a 30% aqueous solution of hydrogen peroxide (33 mL) was added followed by an aqueous 20% weight solution of NaOH (26 mL). The reaction was allowed to warm to room temperature and stir for 21 hours before being worked up extractively with CH2Cl2 (650 mL), aqueous 1N HCl (500 mL) and water (500 mL). The organic layer was dried (MgSO4) and solvent removed in vacuo to give a thick slurry to which was added hexanes (100 mL). This mixture was filtered using 1:1 CH2Cl2 : hexanes (100 mL) as a rinse to give 8.45 g (70%) of the titled product after drying. NMR. MS (FD) m/z=188 (M+, 100%). Anal. calc'd for C11H12N2O C, 70.19; H, 6.43; N, 14.88. Found C, 70.02; H, 6.17; N, 14.99.
Quantity
4.13 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
650 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Quantity
10 g
Type
reactant
Reaction Step Seven
Quantity
3.33 g
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
reactant
Reaction Step Seven
Name
Quantity
20 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
13.63 g
Type
reactant
Reaction Step Nine
Name
Quantity
30 mL
Type
reactant
Reaction Step Nine
Name
Quantity
400 mL
Type
reactant
Reaction Step Ten
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
33 mL
Type
reactant
Reaction Step Eleven
Name
Quantity
26 mL
Type
reactant
Reaction Step Twelve
Name
Quantity
500 mL
Type
reactant
Reaction Step Thirteen
Yield
70%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3](CC#N)=[CH:2]1.[H-].[Na+].CI.Cl.[OH:18]O.[OH-].[Na+].[CH3:22][N:23]([CH:25]=O)[CH3:24]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl.O.CCOC(C)=O>[CH3:24][N:23]1[C:22]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH2:3][C:2]([NH2:1])=[O:18])=[CH:25]1 |f:1.2,6.7,9.10|

Inputs

Step One
Name
Quantity
4.13 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
hexanes
Quantity
100 mL
Type
solvent
Smiles
Step Four
Name
Quantity
650 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C
Step Seven
Name
Quantity
10 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CC#N
Name
Quantity
3.33 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Eight
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
13.63 g
Type
reactant
Smiles
CI
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C)C=O
Step Ten
Name
Quantity
400 mL
Type
reactant
Smiles
Cl
Step Eleven
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
33 mL
Type
reactant
Smiles
OO
Step Twelve
Name
Quantity
26 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Thirteen
Name
Quantity
500 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at room temperature for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0°-5° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried (MgSO4) and solvent
CUSTOM
Type
CUSTOM
Details
removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give 16.34 g (>100%) of crude alkylated product that
CUSTOM
Type
CUSTOM
Details
was carried on without purification
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stir for 21 hours
Duration
21 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4) and solvent
CUSTOM
Type
CUSTOM
Details
removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a thick slurry to which
FILTRATION
Type
FILTRATION
Details
This mixture was filtered
WASH
Type
WASH
Details
hexanes (100 mL) as a rinse

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1C=C(C2=CC=CC=C12)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 8.45 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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